molecular formula C6H8BFN2O2 B1394489 (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid CAS No. 909187-40-2

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid

Cat. No.: B1394489
CAS No.: 909187-40-2
M. Wt: 169.95 g/mol
InChI Key: RMOLRKYVAVBWTO-UHFFFAOYSA-N
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Description

“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is a boron-containing compound . Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H8BFN2O2 . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

Boronic acids and their derivatives have been used in various chemical reactions. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

  • A key application of similar boronic acids is in pharmaceutical synthesis. For instance, the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, an important pharmaceutical intermediate, involves steps that could be relevant to the synthesis of compounds related to (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid (Xin Wang et al., 2006).

Chemical Reactions and Mechanisms

  • Boronic acids, including variants similar to the compound , are vital in palladium-catalyzed Suzuki–Miyaura borylation reactions, often used in the preparation of various active agents in the pharmaceutical industry (Kartik N. Sanghavi et al., 2022).

Sensing Applications

  • Pyridinium boranes, a group to which this compound belongs, have been used in colorimetric sensing of ions in water/chloroform mixtures. This involves a structural change upon binding to ions, leading to a visible color change, indicating their potential in chemical sensing applications (C. Wade & F. Gabbaï, 2009).

Fluorescent Sensing and Imaging

  • Similar compounds have been explored for their ability to selectively sense metal ions, such as aluminum, in various mediums. This has applications in fluorescent sensing and can be extended to imaging in living cells, showcasing their potential in biological and chemical sensing (F. Rahman et al., 2017).

Material Science and Chemistry

  • The synthesis of azabiaryls through processes like directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives, potentially including compounds like this compound, is significant in material science and heterocyclic chemistry (M. Alessi et al., 2007).

Energy and Battery Technology

  • Boron-based compounds, including boronic acids, have been researched for their use in organic liquid electrolyte-based fluoride shuttle batteries, indicating their potential application in energy storage and battery technology (A. C. Kucuk & T. Abe, 2020).

Safety and Hazards

Boronic acids and their derivatives were thought to be toxic, mainly because of their use in ant poisoning . Nowadays, this concept has been demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

Given the growing interest in boronic acids and their derivatives, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended, in order to obtain new promising drugs shortly .

Biochemical Analysis

Biochemical Properties

(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. Additionally, the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, inhibiting their activity or altering their function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimental use. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance. These interactions can have significant implications for cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of specific transporters. Once inside the cell, this compound can localize to specific cellular compartments or accumulate in certain tissues, affecting its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it exerts its biochemical effects. The specific localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOLRKYVAVBWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)NC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693821
Record name [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909187-40-2
Record name [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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